ST-168

MEK1 inhibition Kinase assay Structure-activity relationship

ST-168 is a rationally designed, single-entity bifunctional small-molecule inhibitor that simultaneously targets both MEK1 and all four Class I PI3K isoforms (α, β, γ, δ). Engineered through structure-guided design, ST-168 (CAS 2126038-25-1, C41H44F5IN10O7) delivers dual-pathway blockade of the MAPK/ERK and PI3K/AKT/mTOR oncogenic signaling cascades, which are frequently co-activated in aggressive cancers.

Molecular Formula C41H44F5IN10O7
Molecular Weight 1010.7625
Cat. No. B1193632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST-168
SynonymsST-168;  ST 168;  ST168.
Molecular FormulaC41H44F5IN10O7
Molecular Weight1010.7625
Structural Identifiers
SMILESO=C(NOCCOCCOCCOCCC(N1CCN(C2=NC(N3C(C(F)F)=NC4=CC=CC=C34)=NC(N5CCOCC5)=N2)CC1)=O)C6=CC=C(F)C(F)=C6NC7=CC=C(I)C=C7F
InChIInChI=1S/C41H44F5IN10O7/c42-28-7-6-27(35(34(28)44)48-30-8-5-26(47)25-29(30)43)38(59)53-64-24-23-63-22-21-62-20-19-60-16-9-33(58)54-10-12-55(13-11-54)39-50-40(56-14-17-61-18-15-56)52-41(51-39)57-32-4-2-1-3-31(32)49-37(57)36(45)46/h1-8,25,36,48H,9-24H2,(H,53,59)
InChIKeyXIUWBGIKSXLESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ST-168 Bifunctional MEK/PI3K Inhibitor – Technical Baseline and Research Procurement Reference


ST-168 is a rationally designed, single-entity bifunctional small-molecule inhibitor that simultaneously targets both MEK1 and all four Class I PI3K isoforms (α, β, γ, δ) [1]. Engineered through structure-guided design, ST-168 (CAS 2126038-25-1, C41H44F5IN10O7) delivers dual-pathway blockade of the MAPK/ERK and PI3K/AKT/mTOR oncogenic signaling cascades, which are frequently co-activated in aggressive cancers [1]. This compound exhibits oral bioavailability and has demonstrated in vivo antitumor efficacy in preclinical models [1].

Why ST-168 Cannot Be Substituted with Standard MEK or PI3K Inhibitors in Dual-Pathway Research


Substituting ST-168 with a combination of a single-agent MEK inhibitor (e.g., PD0325901) and a single-agent PI3K inhibitor (e.g., ZSTK474) fails to replicate its safety and efficacy profile. In head-to-head in vitro and in vivo assessments, the bifunctional ST-168 demonstrates significantly reduced retinal cell death and caspase activation compared to monotherapies and their combinations [1]. This differential toxicity profile is critical for research applications, as the dose-limiting ocular toxicities associated with conventional MEK inhibitors are substantially mitigated by the single-entity design of ST-168 [1]. Direct substitution with a two-drug cocktail not only introduces formulation complexity but also compromises the favorable therapeutic index observed with ST-168.

ST-168 Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


Improved MEK1 Enzymatic Inhibition Potency Relative to Lead Analog ST-162

ST-168 exhibits a 2.2-fold improvement in MEK1 enzymatic inhibition compared to the prior lead bifunctional inhibitor ST-162. In vitro kinase assays reveal an IC50 of 182 nM for ST-168 versus 398 nM for ST-162 [1]. This enhancement is attributed to optimized linker chemistry that preserves critical MEK1 binding interactions [1].

MEK1 inhibition Kinase assay Structure-activity relationship

Broad-Spectrum and Enhanced PI3K Isoform Inhibition Versus ST-162

ST-168 demonstrates significantly improved inhibitory activity across all four Class I PI3K isoforms compared to ST-162. Specifically, ST-168 shows 2.8-fold (PI3Kα), 2.7-fold (PI3Kβ), 23-fold (PI3Kδ), and 2.5-fold (PI3Kγ) improvements in inhibition [1]. The absolute IC50 values for ST-168 are 69.2 nM (α), 1482 nM (β), 41.7 nM (δ), and 2293 nM (γ) [1]. In contrast, ST-162 exhibits IC50 values of 191 nM (α), >942 nM (β), 958 nM (δ), and >5803 nM (γ) [1].

PI3K isoforms Isoform selectivity Kinase profiling

Superior Tumor Control in A375 Melanoma Xenograft Model Relative to ST-162

In an oral administration study using an A375 melanoma mouse xenograft model, ST-168 was comparatively more effective than ST-162 in promoting tumor control [1]. While both compounds were administered orally, ST-168 demonstrated superior tumor growth inhibition, confirming its bioavailability and in vivo efficacy toward combined MEK1/PI3K inhibition [1]. The study validated that the enhanced in vitro potency translates to meaningful in vivo therapeutic benefit.

In vivo efficacy Melanoma Xenograft Tumor growth inhibition

Reduced Ocular Toxicity Compared to MEK Inhibitor PD0325901

ST-168 exhibits a markedly improved ocular safety profile relative to the prototype MEK inhibitor PD0325901. In both in vitro retinal cell line assays and in vivo rabbit intravitreal injection studies, ST-168 demonstrated reduced caspase activation and apoptosis [1]. This favorable toxicity profile addresses the dose-limiting ocular adverse events that have hindered clinical development of earlier MEK inhibitors [1].

Ocular toxicity Safety pharmacology Retinal toxicity

Effective Dual Pathway Inhibition in 3D Tumor Spheroid Model

ST-168 completely inhibits phosphorylation of ERK1/2 (MEK pathway) and AKT (PI3K pathway) in cancer cells, leading to enhanced apoptosis in a physiologically relevant 3D tumor spheroid model . This dual pathway blockade is more effective than single-agent inhibition and translates to superior tumoricidal activity compared to the predecessor ST-162 in the same spheroid model [1].

3D cell culture Spheroid Apoptosis Phosphorylation

Oral Bioavailability and Favorable Physicochemical Properties

ST-168 demonstrates oral bioavailability as evidenced by its efficacy following oral gavage in mouse xenograft studies [1]. Its calculated lipophilicity (cLogP = 5.1) approaches the threshold for oral bioavailability (cLogP < 5) and is slightly improved over ST-162 (cLogP = 5.71) [1]. This property supports in vivo dosing via oral administration, a significant practical advantage for chronic efficacy studies.

Oral bioavailability Drug-like properties cLogP

ST-168 Optimal Application Scenarios in Preclinical Research and Drug Discovery


In Vitro Mechanistic Studies of Dual MEK/PI3K Pathway Inhibition in Cancer Cell Lines

ST-168 is ideally suited for in vitro experiments requiring robust and simultaneous blockade of both MEK1 and all four Class I PI3K isoforms. Its improved potency (2.2× MEK1; 2.8–23× PI3K isoforms vs. ST-162) ensures complete suppression of downstream phosphorylation events (ERK1/2 and AKT) at lower concentrations, minimizing off-target effects [1]. This makes it a preferred tool compound for studying feedback loops and crosstalk between the MAPK and PI3K pathways in cancer cell lines such as A375 (melanoma), A549 (lung), and D54 (glioma).

In Vivo Xenograft Efficacy Studies Requiring Oral Dosing

For preclinical oncology studies in mice, ST-168's oral bioavailability and demonstrated in vivo efficacy in the A375 melanoma xenograft model [1] make it a superior choice over intravenous or intraperitoneal alternatives. Its ability to achieve tumor control via oral gavage simplifies longitudinal dosing regimens and reduces experimental variability. This is particularly valuable for chronic treatment protocols and combination therapy investigations.

Ocular Safety Pharmacology and Retinal Toxicity Assessment

Given its favorable ocular toxicity profile compared to PD0325901 [1], ST-168 serves as a critical reference compound for assessing the retinal safety of novel MEK-targeting agents. Researchers can use ST-168 as a benchmark to differentiate whether observed retinal toxicity in a candidate compound is mechanism-based (inherent to MEK inhibition) or compound-specific. This application is essential for drug development programs aiming to mitigate dose-limiting ocular adverse events.

3D Tumor Spheroid and Organoid Models for Translational Research

ST-168's superior tumoricidal efficacy in 3D spheroid models, as compared to ST-162 [1], positions it as the preferred bifunctional MEK/PI3K inhibitor for advanced in vitro models that better mimic the tumor microenvironment. Its enhanced potency, especially against PI3Kδ (23× improvement), is particularly relevant for studies involving immune cell components within co-culture or organoid systems.

Technical Documentation Hub

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